chloramultilide C
Overview
Description
Chlorogenic Acid (CGA) is a phenolic compound widely distributed in fruits, vegetables, green coffee extracts, and tea. It is known for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and as a central nervous system stimulator. CGA is also involved in the modulation of lipid and glucose metabolism, which may help in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity .
Synthesis Analysis
CGA can be synthesized and encapsulated into nanoparticles using methods like ionic gelation, which enhances its bioavailability and provides sustained release properties. The encapsulation into chitosan nanoparticles has been shown to retain the antioxidant activity of CGA and improve its pharmacokinetic profile in rats . Additionally, site-selective chlorination methods using N-chloroamides have been developed to synthesize chlorinated compounds like chlorolissoclimide, which could potentially be applied to CGA derivatives .
Molecular Structure Analysis
The molecular structure of CGA and its derivatives can be analyzed using various spectroscopic and analytical techniques. For instance, the structure of chlorofullerenes, which are related to chlorinated compounds, has been elucidated using techniques such as NMR, UV-vis, IR, Raman spectroscopy, and X-ray diffraction. These methods help in determining the compositional analysis and stability of chlorinated compounds .
Chemical Reactions Analysis
CGA exhibits fungicidal activity against various phytopathogenic fungi by inducing fungal cell lysis and membrane permeabilization. This suggests that CGA and its derivatives can be used as biofungicides in agriculture . Moreover, the electrochemical properties of CGA have been explored for the development of sensors based on the decoration of 3D macroporous carbon with Au nanoparticles, which shows high sensitivity and excellent analytical performance for CGA detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of CGA, such as its radical scavenging activity, are retained even when encapsulated in nanoparticles. The release kinetics of CGA from these nanoparticles have been studied, showing a burst release over an extended period . The thermochemical properties of chlorinated aldehydes and radicals, which are structurally related to CGA, have been computed using various calculation methods, providing insights into the stability and reactivity of these compounds .
Relevant Case Studies
Case studies involving CGA have demonstrated its potential in controlling oxidative and inflammatory stress conditions. Epidemiological studies suggest that the consumption of CGA-rich beverages is linked to reduced risks of chronic diseases. The molecular mechanisms by which CGA exerts its effects involve mitigating oxidative stress and modulating important metabolic pathways . Another case study involves the synthesis of heterocycles via cobalt-catalyzed C-H activation using N-chloroamides, which could be relevant for the synthesis of CGA derivatives .
Scientific Research Applications
Antifungal Properties
Chloramultilide C has been studied for its potential in treating fungal infections. A study on new sesquiterpenoids, including chloramultilide C, isolated from the Chloranthus spicatus plant, demonstrated moderate in vitro antifungal activity (Xu et al., 2007).
properties
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZXVGMCZGLOH-BQPKVCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
chloramultilide C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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